molecular formula C8H9BrN4 B12701073 Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- CAS No. 117718-86-2

Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl-

Cat. No.: B12701073
CAS No.: 117718-86-2
M. Wt: 241.09 g/mol
InChI Key: STIRLFBTSNDDBZ-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by Cs₂CO₃/DMSO .

Industrial Production Methods

Industrial production methods for this compound often utilize transition-metal-free strategies to ensure high yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-N-ethyl- stands out due to its unique bromine and ethyl substitutions, which confer specific chemical properties and reactivity. These substitutions make it particularly valuable in the synthesis of novel pharmaceuticals and materials .

Properties

CAS No.

117718-86-2

Molecular Formula

C8H9BrN4

Molecular Weight

241.09 g/mol

IUPAC Name

6-bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C8H9BrN4/c1-2-10-7-8-11-3-4-13(8)5-6(9)12-7/h3-5H,2H2,1H3,(H,10,12)

InChI Key

STIRLFBTSNDDBZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CN2C1=NC=C2)Br

Origin of Product

United States

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